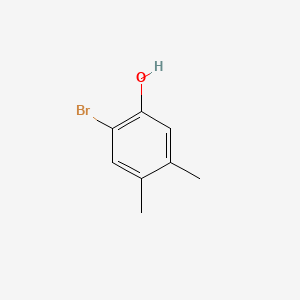
3,5-Dichlorobenzyl chloride
Vue d'ensemble
Description
3,5-Dichlorobenzyl chloride is a useful intermediate for organic synthesis and other pharmaceutical processes . It has a molecular weight of 209.457 .
Synthesis Analysis
3,5-Dichlorobenzyl chloride can be obtained by reacting aryl carboxylic acid with DMF . Another method involves adding hydrochloride and hydrogen peroxide to 1,2-2-3,5-Dichlorimoshenylbenzoic acid, and then reacting with sodium nitrite .Molecular Structure Analysis
The molecular structure of 3,5-Dichlorobenzyl chloride can be represented by the formula C7H3Cl3O .Chemical Reactions Analysis
In the synthesis of dichlorobenzonitriles, 3,5-Dichlorobenzyl chloride has been used as a reactant . It has also been used in the preparation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a herbicide .Physical And Chemical Properties Analysis
3,5-Dichlorobenzyl chloride has a molecular weight of 209.457 . More detailed physical and chemical properties may be found in specialized databases .Applications De Recherche Scientifique
Synthesis of Dichlorobenzamide Derivatives
3,5-Dichlorobenzyl chloride is used in the synthesis of dichlorobenzamide derivatives . These compounds are synthesized by reacting 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . The resulting dichlorobenzamide derivatives have been characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Preparation of Dichlorobenzonitriles
3,5-Dichlorobenzyl chloride is used in the preparation of dichlorobenzonitriles . A novel approach has been developed to synthesize dichlorobenzonitriles by selective ammoxidation of 3,5-dichlorobenzyl chloride . The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .
Production of Fine Chemicals
Dichlorobenzonitriles, which can be prepared from 3,5-dichlorobenzyl chloride, are important organic intermediates for the production of many fine chemicals . These include herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .
Synthesis of Benzamide Derivatives
3,5-Dichlorobenzyl chloride is an important substrate in the syntheses of various benzamide derivatives . For example, 3,5-dichlorobenzoyl chloride is used in the synthesis of isothiazole carboxamides .
Synthesis of Chlorobenzene Derivatives
Chlorobenzene derivatives, which have a wide range of physical, chemical, and biological properties, can be synthesized from 3,5-dichlorobenzyl chloride . Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Synthesis of Arylamine Derivatives
Arylamines are versatile organic chemical materials, and their derivatives can be synthesized by reacting arylamines and 3,5-dichlorobenzoyl chloride . These derivatives exhibit wide applications in the fields of medicines, industry, and biology .
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various benzamide derivatives , suggesting that its targets could be related to the biological pathways influenced by these derivatives.
Mode of Action
3,5-Dichlorobenzyl chloride interacts with its targets through chemical reactions. It’s used as a substrate in the synthesis of various benzamide derivatives . The compound can react with arylamines in N, N′ -dimethylformamide solution at 60 °C to give the target benzamide derivatives .
Result of Action
The molecular and cellular effects of 3,5-Dichlorobenzyl chloride’s action would depend on the specific benzamide derivatives that are synthesized using this compound . Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Action Environment
The action, efficacy, and stability of 3,5-Dichlorobenzyl chloride can be influenced by various environmental factors. For example, the reactions involving this compound are typically carried out in a specific solvent (N, N′ -dimethylformamide) at a certain temperature (60 °C) . These conditions can significantly impact the compound’s reactivity and the yield of the target benzamide derivatives.
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dichloro-5-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRKAMKGYNFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954554 | |
| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzyl chloride | |
CAS RN |
3290-06-0 | |
| Record name | 3,5-Dichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3-dichloro-5-(chloromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C076I19EQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)










